molecular formula C6H14ClNO B6299429 (1R,3S)-3-methoxycyclopentanamine;hydrochloride CAS No. 2511250-80-7

(1R,3S)-3-methoxycyclopentanamine;hydrochloride

Cat. No.: B6299429
CAS No.: 2511250-80-7
M. Wt: 151.63 g/mol
InChI Key: OYCZONWJWLKAEF-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-methoxycyclopentanamine;hydrochloride is a chiral organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which contributes to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-methoxycyclopentanamine;hydrochloride typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers in the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production.

Industrial Production Methods

The industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for high atom economy and low production costs, ensuring high optical purity and stable quality of the product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-methoxycyclopentanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted cyclopentanamines, alcohols, ketones, and aldehydes, depending on the type of reaction and reagents used .

Scientific Research Applications

(1R,3S)-3-methoxycyclopentanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,3S)-3-methoxycyclopentanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,3S)-3-methoxycyclopentanamine;hydrochloride include:

  • (1R,3S)-3-aminocyclopentanecarboxylic acid
  • (1R,3S)-3-hydroxycyclopentanamine
  • (1R,3S)-3-methoxycyclopentanone

Uniqueness

What sets this compound apart from these similar compounds is its specific methoxy group, which imparts unique chemical reactivity and biological activity. The presence of the methoxy group influences its solubility, stability, and interaction with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(1R,3S)-3-methoxycyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCZONWJWLKAEF-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.